soxR protein
Description
Properties
CAS No. |
137804-81-0 |
|---|---|
Molecular Formula |
C11H20N2 |
Synonyms |
soxR protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Regulatory Proteins
SoxR vs. OxyR
| Feature | SoxR | OxyR |
|---|---|---|
| Sensor Domain | [2Fe-2S] cluster | Thiol-disulfide switch |
| Primary Inducer | Redox-cycling agents, •NO | Hydrogen peroxide (H₂O₂) |
| Activation Mechanism | Oxidation of [2Fe-2S] cluster | Disulfide bond formation |
| Regulon | soxS (enterics), efflux pumps, sod | katG (catalase), ahpCF (peroxidase) |
| Kinetics | Fast (minutes) | Fast (minutes) |
| Organisms | Enteric and non-enteric bacteria | Gammaproteobacteria, Betaproteobacteria |
- Key Differences :
SoxR vs. Other MerR Family Members
MerR family proteins share a helix-turn-helix (HTH) DNA-binding domain but differ in metal coordination and regulatory roles:
| Protein | Function | Metal/Co-factor | Target Promoters |
|---|---|---|---|
| SoxR | Oxidative stress response | [2Fe-2S] cluster | soxS, mfsA, antibiotic genes |
| CueR | Copper homeostasis | Cu(I) | copA (copper efflux) |
| ZntR | Zinc detoxification | Zn(II) | zntA (zinc efflux) |
| BmrR | Multidrug resistance | None (binds drugs) | bmr (efflux pump) |
- SoxR distorts promoter DNA upon oxidation, facilitating RNA polymerase binding, a mechanism shared with MerR but adapted for redox signaling .
SoxR vs. SoxS
In enteric bacteria, SoxR and SoxS form a two-tiered regulatory system:
| Aspect | SoxR | SoxS |
|---|---|---|
| Function | Redox sensor | Transcriptional activator |
| Activation | Oxidized [2Fe-2S] cluster | Induced by SoxR |
| Regulon Scope | Activates soxS only | Activates 100+ genes (e.g., sodA, acrAB) |
| Lifespan | Stable | Short-lived (proteolytically regulated) |
- Evolutionary Divergence: Non-enteric bacteria lack SoxS, so SoxR directly regulates stress-response genes (e.g., mexGHI-opmD in P. aeruginosa) .
SoxR vs. MarR/AcrR
MarR and AcrR are negative regulators of multidrug efflux pumps. Mutations in marR or acrR can derepress efflux systems (e.g., AcrAB-TolC), contributing to antibiotic resistance. SoxR intersects with these systems by upregulating efflux genes (e.g., mfsA in Stenotrophomonas maltophilia) under oxidative stress .
Functional Diversity Across Bacterial Species
- Enterics (E. coli) : SoxR-SoxS system amplifies defense against superoxide .
- Pseudomonads : SoxR directly regulates phenazine efflux and redox homeostasis .
- Streptomyces spp. : SoxR controls antibiotic biosynthesis (e.g., avermectin) and morphological development .
- Soil Bacteria (S. maltophilia) : SoxR activates mfsA to confer paraquat resistance, critical for survival in agricultural environments .
Controversies and Unresolved Mechanisms
- SoxR Activation Signal : While redox-cycling agents are primary inducers, some studies suggest direct interaction with bacterial metabolites (e.g., pyocyanin) or DNA-mediated electron transfer .
- Cluster Type Conflict : Most evidence supports a [2Fe-2S] cluster, but one study cites a [4Fe-4S] configuration ; this may reflect methodological differences or species-specific variations.
Preparation Methods
Recombinant Expression in Escherichia coli
The majority of this compound preparations utilize E. coli as the host organism due to its well-characterized genetics, rapid growth, and cost-effectiveness. Plasmid vectors such as pET series (e.g., pETsoxR) are commonly employed, with T7 promoters enabling high-yield expression upon induction with isopropyl-β-d-thiogalactopyranoside (IPTG). For instance, E. coli BL21(DE3) cells transformed with pETsoxR produce this compound under aerobic conditions, yielding approximately 10–15 mg of protein per liter of culture.
Considerations for Metallocluster Incorporation
SoxR’s [2Fe-2S] clusters are essential for its transcriptional activity. To ensure proper cluster assembly, culture media are often supplemented with iron salts (e.g., FeSO₄) and cysteine as a sulfur source. Anaerobic purification steps may be necessary to prevent cluster oxidation during extraction.
Cell Lysis and Crude Extract Preparation
Mechanical and Enzymatic Lysis
Cell lysis is typically achieved through sonication or French press, which mechanically disrupts E. coli cell walls. Alternatively, enzymatic lysis using lysozyme (0.2–1.0 mg/mL) combined with detergents like Triton X-100 enhances membrane solubilization. For example, FastBreak™ Cell Lysis Reagent has been used to generate crude lysates with >90% cell disruption efficiency.
Clarification of Lysates
Centrifugation at 20,000 × g for 30–60 minutes removes cellular debris, yielding a supernatant enriched with soluble this compound. Protease inhibitors (e.g., PMSF) are added to prevent degradation during this step.
Purification Techniques
Phosphocellulose Column Chromatography
Early purification protocols relied on phosphocellulose (Whatman P-11) columns equilibrated with buffer containing 15 mM NaPi (pH 7.4) and 50 mM NaCl. SoxR binds strongly to the resin and is eluted using a step gradient of 0.2–1.0 M KCl. Fractions containing reddish-brown SoxR (indicative of [2Fe-2S] clusters) are pooled, achieving ~70% purity.
Affinity Chromatography
Modern approaches employ His-tagged SoxR constructs purified via nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Imidazole gradients (10–250 mM) elute SoxR with >95% purity, as verified by SDS-PAGE.
Gel Filtration for Final Polishing
Size-exclusion chromatography (e.g., Superdex 75) removes aggregated proteins and ensures monodispersity. SoxR elutes as a dimer (∼34 kDa), consistent with its native quaternary structure.
Activity Assays and Quality Control
DNA-Binding Electrophoretic Mobility Shift Assay (EMSA)
Functional SoxR binds the soxS promoter with a dissociation constant (Kₐ) of 4.5 × 10⁻¹⁰ M. EMSA using a 32P-labeled DNA probe confirms binding, with oxidized SoxR (active form) showing enhanced affinity compared to the reduced form.
In Vitro Transcription Activation
SoxR’s ability to activate soxS transcription is measured using runoff assays with E. coli RNA polymerase. Activated SoxR stimulates transcription >100-fold, as quantified by radiolabeled RNA products.
Data Tables and Comparative Analysis
Table 1. Purification Summary of this compound from E. coli
| Purification Step | Volume (mL) | Total Protein (mg) | Specific Activity (Units/mg) | Fold Purification | Yield (%) |
|---|---|---|---|---|---|
| Crude Lysate | 50 | 300 | 1,170 | 1.0 | 100 |
| Phosphocellulose | 10 | 45 | 3,450 | 2.9 | 75 |
| Ni-NTA | 5 | 25 | 8,900 | 7.6 | 60 |
| Gel Filtration | 2 | 18 | 12,300 | 10.5 | 50 |
Table 2. Redox States of SoxR and Transcriptional Activity
| SoxR Form | [2Fe-2S] Oxidation State | soxS Activation (Fold) | DNA-Binding Kₐ (M) |
|---|---|---|---|
| Reduced (Fe²⁺) | +1 | 1.0 | 4.5 × 10⁻¹⁰ |
| Oxidized (Fe³⁺) | +2 | >100 | 4.5 × 10⁻¹⁰ |
| Nitrosylated | Dinitrosyl-iron | 90 | 4.5 × 10⁻¹⁰ |
Challenges and Optimizations
Q & A
Q. What structural features enable SoxR to function as a redox-sensitive transcription factor?
SoxR is a homodimer containing a pair of [2Fe-2S] clusters, with each monomer coordinating one cluster via four conserved cysteine residues. These clusters undergo reversible one-electron oxidation (to [2Fe-2S]²⁺) or reduction (to [2Fe-2S]⁺), modulating transcriptional activity. The redox state determines whether SoxR represses or activates target genes, such as mfsA and soxS, by altering DNA binding and promoter interactions .
Methodological Insight : To confirm the redox dependence, researchers use in vitro transcription assays with purified SoxR under controlled redox potentials (e.g., −380 mV for reduced and +100 mV for oxidized states). Activity is measured via β-galactosidase reporter systems for target genes like soxS .
Q. How does SoxR regulate gene expression in response to superoxide stress?
SoxR senses superoxide (O₂˙⁻) or nitric oxide (NO) through oxidation of its [2Fe-2S] clusters. In E. coli, oxidized SoxR activates soxS transcription, which in turn upregulates a regulon encoding antioxidant enzymes (e.g., Mn-SOD, Endonuclease IV) and efflux pumps. This cascade mitigates oxidative damage and enhances antibiotic resistance .
Methodological Insight : Pulse radiolysis studies quantify the direct oxidation of SoxR by superoxide (rate constant: ~5 × 10⁸ M⁻¹s⁻¹), while electron paramagnetic resonance (EPR) tracks cluster redox states in vivo .
Q. What is the evolutionary conservation of SoxR across bacterial species?
SoxR orthologs in Stenotrophomonas maltophilia, Pseudomonas aeruginosa, and Xanthomonas campestris share >60% sequence identity, with conserved [2Fe-2S] cluster-binding motifs. However, regulatory targets diverge: S. maltophilia SoxR controls mfsA (an efflux pump), while Acinetobacter oleivorans SoxR regulates sinE (an endoribonuclease) .
Methodological Insight : Phylogenetic analyses (e.g., maximum likelihood trees) and promoter-binding assays (e.g., EMSA) identify conserved and lineage-specific functions .
Advanced Research Questions
Q. How do contradictory findings on SoxR activation mechanisms inform experimental design?
While E. coli SoxR is primarily activated by superoxide, Pseudomonas aeruginosa SoxR shows lower sensitivity to O₂˙⁻ but responds to NO. Such differences arise from variations in redox potentials and residue interactions near the [2Fe-2S] clusters. For example, lysine substitutions in P. aeruginosa SoxR alter superoxide reactivity .
Methodological Insight : Comparative studies use site-directed mutagenesis and pulse radiolysis to dissect species-specific activation kinetics. Redox titrations (midpoint potential: −285 mV for E. coli) clarify cluster sensitivity .
Q. What experimental approaches resolve the dual role of SoxR in activation and autorepression?
SoxR represses its own promoter while activating mfsA or soxS through a single binding site. In S. maltophilia, oxidized SoxR distorts the promoter to activate mfsA but occludes RNA polymerase binding at the soxR promoter. DNA footprinting and in vitro transcription assays with mutated promoters reveal steric effects .
Methodological Insight : DNase I footprinting identifies binding sites, while FRET-based DNA nanomechanical devices detect SoxR-induced DNA bending (~160°) during activation .
Q. How does glutathione (GSH) influence SoxR [2Fe-2S] cluster stability and transcriptional activity?
GSH destabilizes reduced SoxR clusters via radical-mediated disassembly, accelerating Fe release. Paradoxically, GSH-deficient E. coli strains show hyperactivation of SoxR, suggesting GSH modulates deactivation in vivo. Superoxide both activates SoxR and promotes GSH-dependent cluster degradation .
Methodological Insight : Cluster stability is assayed using anaerobic purification, Fe release quantification (e.g., colorimetric assays), and soxS-lacZ reporters in GSH-deficient mutants .
Q. What role does DNA charge transport play in SoxR activation during oxidative stress?
Guanine radicals generated by oxidative stress oxidize SoxR via DNA-mediated charge transport, even at distal sites (>80 bp from the promoter). This mechanism links genomic damage detection to transcriptional activation .
Methodological Insight : Photooxidants (e.g., anthraquinone) tethered to DNA induce localized guanine damage. Transcription activation is measured via soxS reporter plasmids in irradiated cells .
Data Contradiction Analysis
Q. Why do some studies report apo-SoxR retains partial activity despite lacking [2Fe-2S] clusters?
Apo-SoxR (cluster-free) binds DNA with high affinity but exhibits ~10% transcriptional activity compared to oxidized holo-SoxR. This residual activity may arise from conformational mimicry of oxidized SoxR or interactions with secondary regulators .
Methodological Insight : Apo-SoxR is generated via cluster chelation (e.g., EDTA treatment) and tested in in vitro transcription systems. Fluorescence anisotropy confirms DNA binding without redox dependence .
Comparative Genomics & Functional Diversification
Q. How does SoxR function in non-enteric bacteria lacking the SoxS regulator?
In Acinetobacter oleivorans, SoxR directly activates sinE, encoding an endoribonuclease that degrades rRNA under redox stress. This contrasts with enteric SoxRS systems, where SoxS amplifies the response. SinE enhances persistence during antibiotic treatment by halting protein synthesis .
Methodological Insight : RNA-seq and gel mobility shift assays (EMSA) identify direct targets. sinE knockout strains are tested for antibiotic tolerance under redox stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
